4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide
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Overview
Description
4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine hydrate with an appropriate β-diketone or α,β-unsaturated carbonyl compound. For example, the reaction of phenylhydrazine with acetophenone under acidic conditions can yield 3-phenyl-1H-pyrazole.
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Substitution with Benzamide Group: : The synthesized pyrazole can then be reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative. The reaction conditions typically involve refluxing the mixture in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzamide group.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the formulation of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the benzamide group.
N-phenylbenzamide: A benzamide derivative without the pyrazole ring.
5-amino-1H-pyrazolo[4,3-b]pyridine: A pyrazole derivative with an amino group and a pyridine ring.
Uniqueness
4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of both the pyrazole ring and the benzamide group, which confer distinct chemical and biological properties. The combination of these structural features allows the compound to interact with a wide range of molecular targets, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(19-13-11-17(12-14-19)16-7-3-1-4-8-16)23-21-15-20(24-25-21)18-9-5-2-6-10-18/h1-15H,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKZHNORNRCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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